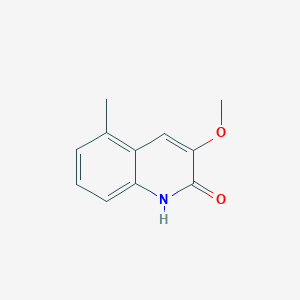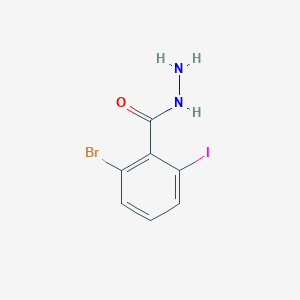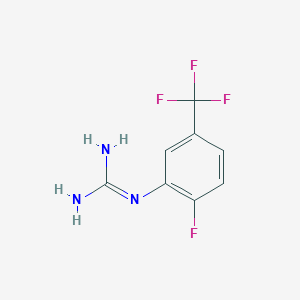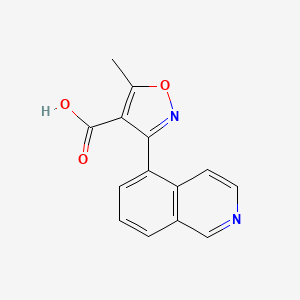
3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid is a heterocyclic compound that features both isoquinoline and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid typically involves the formation of the isoxazole ring followed by the introduction of the isoquinoline moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-isoquinolylhydrazine with methyl isopropyl ketone in glacial acetic acid at reflux can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The isoquinoline and isoxazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of alkaloids and other compounds.
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom, used in various chemical syntheses.
Uniqueness
3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid is unique due to the combination of isoquinoline and isoxazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Properties
Molecular Formula |
C14H10N2O3 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-isoquinolin-5-yl-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c1-8-12(14(17)18)13(16-19-8)11-4-2-3-9-7-15-6-5-10(9)11/h2-7H,1H3,(H,17,18) |
InChI Key |
KOCKNIQRSYAZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC3=C2C=CN=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


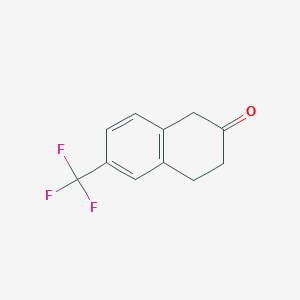
![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)
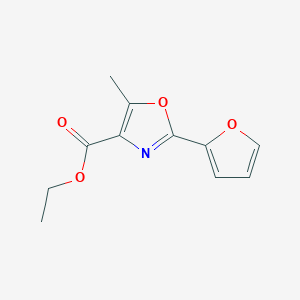

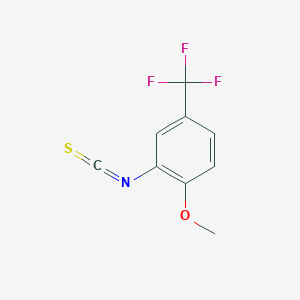
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)
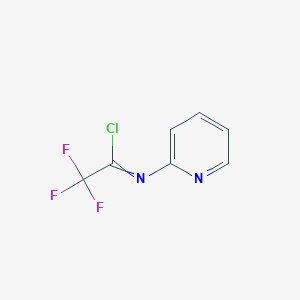
![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)
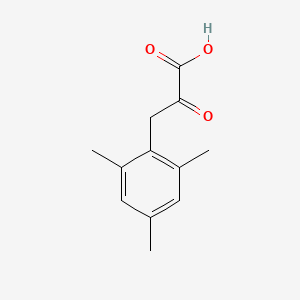
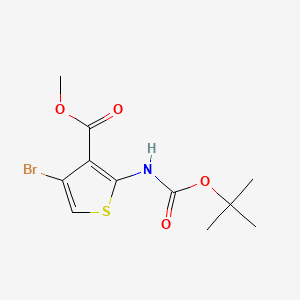
![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)
